molecular formula C15H16N4O2S B5911206 N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide

N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide

Cat. No. B5911206
M. Wt: 316.4 g/mol
InChI Key: FZPNEFZJWMCWOL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide, also known as EPTA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. EPTA belongs to the class of thiosemicarbazones, which are known to have a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties. In

Scientific Research Applications

N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been studied for its potential use in various scientific research applications, including cancer research, viral infections, and neurodegenerative diseases. In cancer research, N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and lung cancer. N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has also been studied for its antiviral properties, particularly against the hepatitis C virus. In addition, N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide can prevent the growth and proliferation of cancer cells. N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide can induce apoptosis, or programmed cell death, and inhibit the cell cycle. N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide in lab experiments is its high potency and selectivity. N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one limitation of using N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide. One area of interest is the development of more potent and selective analogs of N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide. Another area of interest is the investigation of the potential use of N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. In addition, further studies are needed to elucidate the mechanism of action of N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide and to identify its molecular targets. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide in animal models.

Synthesis Methods

The synthesis of N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide involves the reaction of 2-pyrimidinylthioacetic acid hydrazide with 4-ethoxybenzaldehyde in the presence of a catalyst, such as acetic acid. The resulting product is then purified using column chromatography to obtain pure N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide. The yield of N'-(4-ethoxybenzylidene)-2-(2-pyrimidinylthio)acetohydrazide from this synthesis method is typically around 70-80%.

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-21-13-6-4-12(5-7-13)10-18-19-14(20)11-22-15-16-8-3-9-17-15/h3-10H,2,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNEFZJWMCWOL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

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